molecular formula C8H10O2S B7819484 Furfuryl thiopropionate

Furfuryl thiopropionate

Cat. No.: B7819484
M. Wt: 170.23 g/mol
InChI Key: XNRADDDHGRFWHU-UHFFFAOYSA-N
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Description

It is characterized by its unique aroma, which is described as sulfurous, alliaceous, coffee-like, and savory . This compound is commonly used in the flavor and fragrance industry due to its distinctive scent profile.

Preparation Methods

Synthetic Routes and Reaction Conditions

Furfuryl thiopropionate can be synthesized through the esterification of furfuryl alcohol with propionic acid in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow synthesis techniques. These methods utilize catalysts such as palladium on activated carbon to enhance the efficiency and yield of the reaction . The continuous flow process allows for better control over reaction conditions and scalability, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Furfuryl thiopropionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Furfuryl thiopropionate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of furfuryl thiopropionate involves its interaction with olfactory receptors, which are responsible for detecting and processing scents. The compound’s molecular structure allows it to bind to these receptors, triggering a sensory response that is perceived as its characteristic aroma . Additionally, its chemical reactivity enables it to participate in various biochemical pathways, contributing to its diverse range of applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Furfuryl thiopropionate stands out due to its distinctive aroma profile, which combines sulfurous, alliaceous, and coffee-like notes. This unique scent makes it particularly valuable in the flavor and fragrance industry, where it is used to create complex and appealing scent profiles .

Properties

IUPAC Name

O-(furan-2-ylmethyl) propanethioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2S/c1-2-8(11)10-6-7-4-3-5-9-7/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNRADDDHGRFWHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=S)OCC1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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